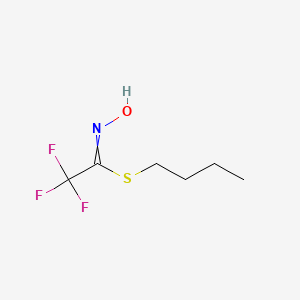![molecular formula C19H22N2O B14389824 (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone CAS No. 89596-06-5](/img/structure/B14389824.png)
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the piperidine group and the methylphenyl group. Common reagents used in these reactions include pyridine, piperidine, and methylbenzene derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other methanone derivatives with different substituents on the aromatic and heterocyclic rings. Examples include:
- (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]ethanone
- (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]propanone
Uniqueness
The uniqueness of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89596-06-5 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
(4-methylphenyl)-(6-methyl-2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-14-6-9-16(10-7-14)18(22)17-11-8-15(2)20-19(17)21-12-4-3-5-13-21/h6-11H,3-5,12-13H2,1-2H3 |
InChIキー |
PHXAOKWZMZSCQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


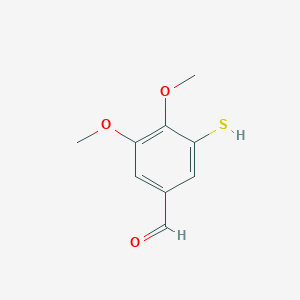
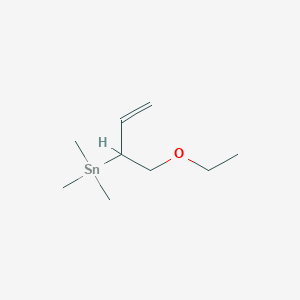
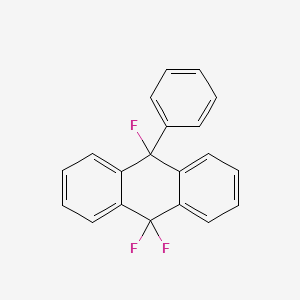
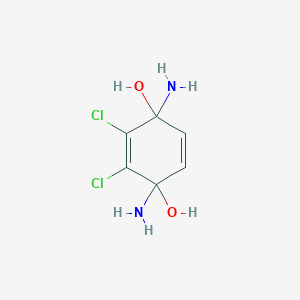
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
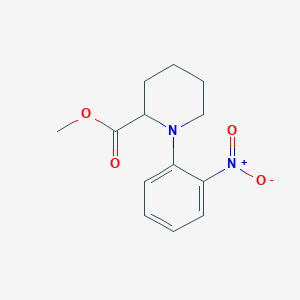
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
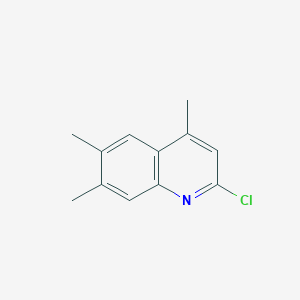
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
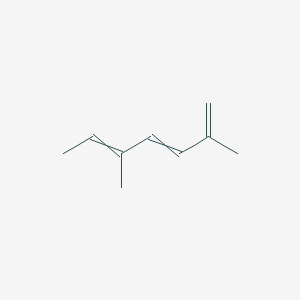
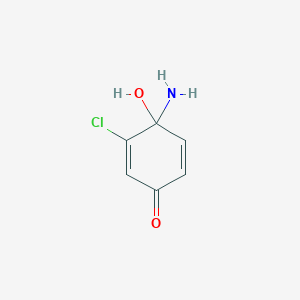
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
